molecular formula C17H23ClN2O3 B14788879 Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B14788879
M. Wt: 338.8 g/mol
InChI Key: PLTFSYLPECZQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C17H23ClN2O3. It is known for its applications in various fields, including chemistry and biology. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a pyrrolidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-chlorobenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: Similar in structure but with a methyl group instead of a chlorophenyl group.

    tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a pyrrolidine ring.

Uniqueness

Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23ClN2O3

Molecular Weight

338.8 g/mol

IUPAC Name

tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23ClN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(20)15(21)19-11-12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21)

InChI Key

PLTFSYLPECZQMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.